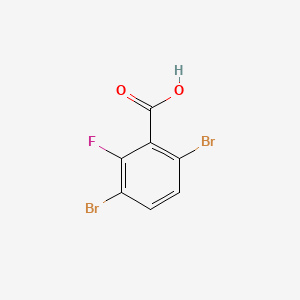

3,6-Dibromo-2-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWXFNAXMCSSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,6-Dibromo-2-fluorobenzoic acid synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of 3,6-Dibromo-2-fluorobenzoic Acid: A Key Building Block for Novel Therapeutics

Introduction

This compound is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic placement of two bromine atoms and a fluorine atom on the benzoic acid scaffold imparts unique reactivity and structural properties, making it a valuable synthon for the construction of novel therapeutic agents.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins.[1] Fluorinated benzoic acids, in particular, serve as versatile starting materials for a wide range of pharmaceuticals.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of next-generation therapeutics. A notable example of its application is in the synthesis of AZD5153, a clinical-stage bivalent inhibitor of the bromodomain and extra-terminal (BET) protein BRD4, which is under investigation for the treatment of various cancers.[2][3][4]

Synthesis of this compound

Strategic Approach: Directed Ortho-Lithiation

The synthesis of this compound is most effectively achieved through a directed ortho-lithiation strategy, followed by bromination. Directed ortho-metalation is a powerful and highly regioselective method for the functionalization of aromatic rings.[3] In the case of 2-fluorobenzoic acid, both the carboxylic acid group and the fluorine atom act as directing groups for lithiation. The carboxylic acid group directs lithiation to the ortho position (C6), while the fluorine atom can also direct lithiation to its adjacent positions. The interplay of these directing effects, under controlled conditions, allows for the selective introduction of substituents.

The general strategy involves the deprotonation of the aromatic ring at positions ortho to the directing groups using a strong organolithium base, typically n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is then quenched with an electrophile, in this case, bromine, to introduce the bromine atoms.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established methods for directed ortho-lithiation of benzoic acids.

Materials:

-

2-Fluorobenzoic acid

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetramethylethylenediamine (TMEDA)

-

Bromine (Br₂)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 2-fluorobenzoic acid (1.0 eq).

-

Dissolution and Cooling: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: TMEDA (2.2 eq) is added to the solution, followed by the slow, dropwise addition of n-BuLi (2.2 eq) while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the dianion.

-

Bromination: A solution of bromine (2.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature.

-

Quenching and Workup: The reaction is quenched by the slow addition of 1M HCl at -78 °C. The mixture is then allowed to warm to room temperature.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality and Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is crucial as organolithium reagents are highly reactive towards oxygen and moisture.

-

Anhydrous Solvents: All solvents and reagents must be anhydrous to prevent the quenching of the organolithium intermediates.

-

Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium species and prevent side reactions.

-

TMEDA: TMEDA acts as a chelating agent, breaking down the oligomeric aggregates of n-BuLi and increasing its reactivity, which facilitates the deprotonation of the aromatic ring.

-

Stoichiometry of n-BuLi: More than two equivalents of n-BuLi are required to deprotonate both the carboxylic acid proton and the two aromatic protons.

-

Aqueous Workup: Acidic workup is necessary to protonate the carboxylate and furnish the final benzoic acid product.

Characterization and Properties

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1214352-42-7 | [5][6] |

| Molecular Formula | C₇H₃Br₂FO₂ | [7] |

| Molecular Weight | 297.90 g/mol | [7] |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol (Predicted) | - |

| XLogP3 | 2.9 (Predicted) | [7] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted spectrum would show a multiplet in the aromatic region (around 7.0-8.0 ppm) and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Predicted spectrum would show seven distinct signals: one for the carboxylic carbon (around 165-170 ppm) and six for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. |

| IR (Infrared) Spectroscopy | Expected characteristic peaks include a broad O-H stretch (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Br and C-F stretches in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms. |

Applications in Drug Discovery and Development

A Versatile Building Block for Novel Therapeutics

The unique arrangement of substituents on the this compound ring makes it a highly versatile building block in medicinal chemistry. The two bromine atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The fluorine atom can modulate the electronic properties and conformation of the molecule, while the carboxylic acid group provides a site for amide bond formation or other derivatizations.

Case Study: Synthesis of AZD5153, a Bivalent BET Bromodomain Inhibitor

A prominent example of the utility of this compound is its use as a key intermediate in the synthesis of AZD5153.[2][3][4] AZD5153 is a potent and selective bivalent inhibitor of the BET family of bromodomain-containing proteins, particularly BRD4.[2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition has shown significant therapeutic potential in oncology.[8]

AZD5153 is designed to bind simultaneously to the two bromodomains of BRD4, leading to enhanced potency and a distinct pharmacological profile compared to monovalent inhibitors.[9] The synthesis of AZD5153 involves the coupling of this compound with other fragments to construct the final bivalent molecule.

Caption: Role of this compound in AZD5153 synthesis.

The 3,6-dibromo-2-fluorobenzoyl moiety forms a core part of one of the pharmacophores of AZD5153, contributing to its binding to one of the bromodomains of BRD4. The specific substitution pattern is likely crucial for optimizing the binding affinity and selectivity of the inhibitor.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care.

-

Hazards: It is expected to be an irritant to the eyes, skin, and respiratory system.

-

Precautions: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically important building block in modern organic synthesis and medicinal chemistry. Its synthesis, primarily through directed ortho-lithiation, provides a reliable route to this highly functionalized molecule. The unique combination of reactive sites and the presence of a fluorine atom make it an attractive starting material for the synthesis of complex therapeutic agents. The pivotal role of this compound in the synthesis of the clinical candidate AZD5153 underscores its significance in the development of novel treatments for cancer and other diseases. As drug discovery continues to explore new chemical space, the demand for such versatile and well-defined building blocks is expected to grow.

References

-

National Cancer Institute. (n.d.). Definition of bivalent BRD4 inhibitor AZD5153. NCI Drug Dictionary. Retrieved from [Link]

- Rhyasen, G. W., et al. (2016). AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies. Molecular Cancer Therapeutics, 15(11), 2563–2574.

- Plimack, E. R., et al. (2021). First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. Clinical Cancer Research, 27(21), 5849–5858.

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

- Shen, S., et al. (2020). AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers in Cell and Developmental Biology, 8, 593796.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

-

Alfa Chemical. (n.d.). This compound. Retrieved from [Link]

- Shariati, M., & Kianamiri, S. (2021).

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

The Chemical Probes Portal. (n.d.). AZD5153. Retrieved from [Link]

- Qi, Z., et al. (2021). AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers in Cell and Developmental Biology, 8, 593796.

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Rhyasen, G. W., et al. (2016).

- Plimack, E. R., et al. (2019). First-in-human study of AZD5153, a small molecule inhibitor of bromodomain protein 4 (BRD4), in patients (pts) with relapsed/refractory (RR) malignant solid tumor and lymphoma: Preliminary data.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. arctomsci.com [arctomsci.com]

- 7. PubChemLite - this compound (C7H3Br2FO2) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids

This guide provides a comprehensive exploration of the principles and applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted benzoic acids. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical methodologies, and nuanced interpretations required for analyzing this important class of organic compounds.

Foundational Principles of NMR Spectroscopy for Aromatic Systems

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For substituted benzoic acids, NMR serves as a powerful tool to determine the substitution pattern on the aromatic ring and to understand the electronic effects of various functional groups.

The key parameters in NMR spectroscopy are the chemical shift (δ), which indicates the electronic environment of a nucleus, and the spin-spin coupling constant (J), which provides information about the connectivity of neighboring nuclei. In aromatic systems like benzoic acid, the π-electron system creates a significant ring current effect when the molecule is placed in an external magnetic field. This effect generally causes the aromatic protons to be deshielded, meaning they resonate at a higher chemical shift (downfield) compared to protons on non-aromatic double bonds.[1]

The substitution of a hydrogen atom on the benzene ring with another functional group disrupts the symmetry of the molecule and alters the electron distribution within the ring. These perturbations lead to distinct changes in the chemical shifts of the remaining protons and the carbon atoms, providing a spectral fingerprint of the substitution pattern.

Interpreting the ¹H NMR Spectra of Substituted Benzoic Acids

The ¹H NMR spectrum of unsubstituted benzoic acid in a solvent like CDCl₃ typically shows three main regions of interest: the highly deshielded carboxylic acid proton, and the aromatic protons at the ortho, meta, and para positions.[2]

-

Carboxylic Acid Proton (-COOH): This proton is the most deshielded, typically appearing as a broad singlet in the range of δ 10–13 ppm.[3] Its broadness is a result of hydrogen bonding and rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This signal is often one of the first to be identified in the spectrum.

-

Aromatic Protons (Ar-H): In unsubstituted benzoic acid, the aromatic protons give rise to a complex multiplet pattern between δ 7.4 and 8.2 ppm. The ortho protons (H-2, H-6) are the most deshielded among the ring protons due to the anisotropic effect of the carbonyl group, which deshields nearby protons in the plane of the ring.[2] The para proton (H-4) and meta protons (H-3, H-5) resonate at slightly lower chemical shifts.

The Influence of Substituents on ¹H Chemical Shifts

The electronic nature of a substituent significantly influences the chemical shifts of the aromatic protons. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) increase the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance effects. This increased electron density leads to greater shielding of the ortho and para protons, causing their signals to shift upfield (to lower δ values) compared to unsubstituted benzoic acid.[1]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the aromatic ring through inductive and/or resonance effects. This deshields the aromatic protons, causing their signals to shift downfield (to higher δ values), with the most pronounced effect typically observed at the ortho and para positions.

The following diagram illustrates the general principle of substituent-induced changes in electron density on the aromatic ring.

Caption: Influence of EDGs vs. EWGs on the electron density of the benzoic acid ring.

Spin-Spin Coupling and Multiplicity

The coupling between adjacent aromatic protons provides crucial information for assigning signals. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.

-

Ortho coupling (³J): Typically 7–10 Hz.

-

Meta coupling (⁴J): Typically 2–3 Hz.

-

Para coupling (⁵J): Typically 0–1 Hz (often not resolved).

The multiplicity of a proton's signal can be predicted using the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons. For example, in a para-substituted benzoic acid, the two chemically equivalent protons ortho to the carboxylic acid will appear as a doublet due to coupling with their meta neighbors, and the two protons ortho to the substituent will also appear as a doublet.

The "Ortho Effect"

A notable phenomenon in ortho-substituted benzoic acids is the "ortho effect," where the substituent at the C-2 position can cause anomalous chemical shifts and changes in acidity.[4] This is primarily due to steric hindrance, which can force the carboxylic acid group to twist out of the plane of the benzene ring. This twisting disrupts the resonance between the carbonyl group and the aromatic ring, altering the electronic environment of the nearby protons.[4] Through-space interactions between the ortho substituent and the carboxylic acid protons can also contribute to these unusual spectral features.

The following table summarizes the typical ¹H NMR chemical shifts for various substituted benzoic acids.

| Substituent | Position | H-2 (δ ppm) | H-3 (δ ppm) | H-4 (δ ppm) | H-5 (δ ppm) | H-6 (δ ppm) | -COOH (δ ppm) |

| -H | - | 8.12 | 7.51 | 7.63 | 7.51 | 8.12 | ~12.0 |

| 4-OH | para | 7.92 | 6.90 | - | 6.90 | 7.92 | ~11.5 |

| 4-OCH₃ | para | 7.98 | 6.95 | - | 6.95 | 7.98 | ~12.5 |

| 4-CH₃ | para | 7.93 | 7.28 | - | 7.28 | 7.93 | ~12.8 |

| 4-Cl | para | 8.03 | 7.47 | - | 7.47 | 8.03 | ~13.0 |

| 4-NO₂ | para | 8.30 | 8.30 | - | 8.30 | 8.30 | ~13.6 |

| 2-OH | ortho | - | 7.50 | 7.00 | 7.50 | 7.90 | ~13.0 |

| 2-NO₂ | ortho | - | 7.75 | 7.90 | 7.75 | 8.20 | ~13.5 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Interpreting the ¹³C NMR Spectra of Substituted Benzoic Acids

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing details about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

For unsubstituted benzoic acid, five distinct signals are observed in the aromatic region, and one for the carboxylic acid carbon.[5] Due to the symmetry of the molecule, C-2 is equivalent to C-6, and C-3 is equivalent to C-5.

-

Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded and appears far downfield, typically in the range of δ 165–175 ppm. Its chemical shift is sensitive to substituent effects.

-

Aromatic Carbons (Ar-C): These carbons resonate in the δ 120–150 ppm region. The ipso-carbon (C-1), which is directly attached to the carboxylic acid group, is deshielded. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents, similar to what is observed in ¹H NMR.

The Influence of Substituents on ¹³C Chemical Shifts

The effect of substituents on ¹³C chemical shifts is more complex than on ¹H shifts but follows similar principles.

-

EDGs generally cause an upfield shift (shielding) of the ortho and para carbons.

-

EWGs generally cause a downfield shift (deshielding) of the ortho and para carbons.

The ipso-carbon of the substituent also shows a characteristic chemical shift. The magnitude of these substituent-induced chemical shifts (SCS) can often be predicted using empirical parameters.

The following table summarizes the typical ¹³C NMR chemical shifts for various substituted benzoic acids.

| Substituent | Position | C-1 (δ ppm) | C-2 (δ ppm) | C-3 (δ ppm) | C-4 (δ ppm) | C-5 (δ ppm) | C-6 (δ ppm) | -COOH (δ ppm) |

| -H | - | 130.3 | 129.4 | 128.5 | 133.8 | 128.5 | 129.4 | 172.6 |

| 4-OH | para | 122.0 | 132.5 | 115.8 | 162.0 | 115.8 | 132.5 | 170.0 |

| 4-OCH₃ | para | 123.5 | 131.8 | 113.9 | 163.5 | 113.9 | 131.8 | 169.5 |

| 4-CH₃ | para | 128.0 | 129.8 | 129.2 | 143.5 | 129.2 | 129.8 | 170.2 |

| 4-Cl | para | 129.5 | 131.5 | 128.9 | 139.0 | 128.9 | 131.5 | 168.8 |

| 4-NO₂ | para | 136.9 | 131.2 | 124.2 | 150.5 | 124.2 | 131.2 | 166.3 |

| 2-OH | ortho | 112.5 | 161.5 | 118.0 | 136.5 | 119.5 | 133.0 | 172.5 |

| 2-NO₂ | ortho | 129.5 | 148.0 | 124.5 | 133.5 | 130.0 | 135.0 | 167.0 |

Note: Chemical shifts can vary depending on the solvent and concentration.

Advanced NMR Techniques for Unambiguous Assignment

For complex substituted benzoic acids, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for unambiguous signal assignment due to overlapping multiplets and complex coupling patterns. In such cases, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled. It is particularly useful for identifying neighboring protons on the aromatic ring.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). This is extremely powerful for connecting different spin systems and for assigning quaternary carbons.[6]

Caption: Logical workflow for using 2D NMR to determine the structure of a substituted benzoic acid.

By combining the information from these 2D NMR experiments, a self-validating and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural elucidation of even complex substituted benzoic acids.

Experimental Protocol for NMR Analysis

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the use of appropriate acquisition parameters.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-20 mg of the substituted benzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for less soluble compounds and for clearly observing the carboxylic acid proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

-

Transfer and Filtration: Filter the solution through a pipette with a small plug of glass wool or cotton directly into a clean, 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

Caption: Standard experimental workflow for NMR analysis of substituted benzoic acids.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and versatile tools for the structural analysis of substituted benzoic acids. A thorough understanding of the effects of substituents on chemical shifts and coupling constants, combined with the application of advanced 2D NMR techniques, allows for the unambiguous determination of molecular structure. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals to confidently utilize NMR in their work with this important class of compounds.

References

-

Massachusetts Institute of Technology. (n.d.). ¹H NMR Spectral parameters for substituted benzenes. MIT OpenCourseWare. Retrieved from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

-

University of Regensburg. (n.d.). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Science.gov. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Retrieved from [Link]

-

Polshettiwar, V., & Varma, R. S. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0001870). HMDB. Retrieved from [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho effect. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2015). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CHN in substituted benzylideneanilines. ResearchGate. Retrieved from [Link]

-

PubMed. (2022). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Platteville. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. PubChem. Retrieved from [Link]

-

PubMed. (2022). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Retrieved from [Link]

-

ACS Publications. (1972). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic Acid. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Arkivoc. (2004). Substituent effects on the through-space nuclear magnetic spin-spin coupling in van der Waals dimers. Arkivoc. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. The Royal Society of Chemistry. Retrieved from [Link]

-

Pergamon. (1997). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Pergamon. Retrieved from [Link]

-

Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?. Study.com. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). The H NMR analysis of the hydrogens in salicylic acid. Chemistry Stack Exchange. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Wikipedia. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from [Link]

-

Wiley Online Library. (1965). Substituent Effects on the C¹³ and H¹ Chemical Shifts in Monosubstituted Benzenes. Wiley Online Library. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2019). ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ResearchGate. Retrieved from [Link]

-

ECMDB. (2015). 4-Hydroxybenzoic acid (ECMDB00500) (M2MDB000143). ECMDB. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). NMR assignment. Weizmann Institute of Science. Retrieved from [Link]

-

PubMed. (2009). Qualitative Study of Substituent Effects on NMR (15)N and (17)O Chemical Shifts. PubMed. Retrieved from [Link]

-

Reddit. (2025). H-NMR of p-nitrobenzoic acid. Reddit. Retrieved from [Link]

-

ResearchGate. (2025). Concentration-Dependent Variation of ¹H-NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. ResearchGate. Retrieved from [Link]

-

CORE. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. CORE. Retrieved from [Link]

-

SciELO. (2024). Article. SciELO. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybenzoic acid(99-96-7) 13C NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,6-Dibromo-2-fluorobenzoic Acid

Introduction: Strategic Value of 3,6-Dibromo-2-fluorobenzoic Acid

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two distinct bromine atoms, a deactivating fluorine atom, and a directing carboxylic acid group—presents both a challenge and an opportunity for synthetic chemists. The strategic, selective functionalization of the C-Br bonds via palladium-catalyzed cross-coupling reactions allows for the rapid construction of complex molecular architectures from a single, versatile precursor.[1][2][3][4]

Palladium-catalyzed cross-coupling is a Nobel Prize-winning technology that has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom bonds.[5][6] Reactions such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings provide reliable and functional-group-tolerant methods for molecular assembly.[7][8] This guide provides an in-depth analysis and field-proven protocols for the selective palladium-catalyzed cross-coupling of this compound, empowering researchers to unlock its synthetic potential.

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount to successful reaction design and troubleshooting. The process is generally accepted to proceed through a Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps.[5][6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the steric and electronic environment of the C-Br bond.

-

Transmetalation (or equivalent): The second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[8][9] In Heck and Sonogashira couplings, this step involves coordination and insertion of the alkene or alkyne.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

The efficiency of each step is critically dependent on the choice of ligands, base, and solvent, which collectively modulate the stability and reactivity of the palladium intermediates.[10][11][12]

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Key Challenge: Achieving Selective Mono-Coupling

The primary synthetic challenge with this compound is achieving selective functionalization at either the C3 or C6 position. The reactivity of the two C-Br bonds is non-equivalent due to differing steric and electronic influences.

-

C6-Br Bond: This position is ortho to the bulky carboxylic acid group. This steric hindrance can significantly impede the oxidative addition step, making this bond less reactive.[13]

-

C3-Br Bond: This position is meta to the carboxylic acid and ortho to the fluorine atom. It is sterically more accessible than the C6 position, making it the more electronically favorable site for initial oxidative addition under kinetically controlled conditions.

Therefore, by carefully controlling reaction stoichiometry (using ~1.0 equivalent of the coupling partner) and conditions (lower temperatures, shorter reaction times), selective mono-coupling at the more reactive C3 position is highly feasible. Achieving selective coupling at the C6 position would require a more advanced strategy, such as protecting the carboxylic acid to reduce its steric bulk or employing a directing-group-assisted catalytic system.

Application Protocols

The following protocols are designed as robust starting points. Optimization of catalyst/ligand loading, base, solvent, and temperature may be required for specific substrates to achieve maximum yield and purity.

General Laboratory Workflow:

Caption: A typical experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[9][14]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) | A common, reliable Pd(0) precatalyst. |

| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands that accelerate both oxidative addition and reductive elimination, crucial for hindered substrates.[13] |

| Base | K₃PO₄ (2.0-3.0 equiv) | An effective, non-nucleophilic base that minimizes side reactions like esterification of the carboxylic acid.[13] |

| Solvent | 1,4-Dioxane / H₂O (10:1) | A polar aprotic solvent system that facilitates solubility of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome activation barriers without promoting significant catalyst decomposition. |

| Coupling Partner | Arylboronic Acid (1.1 equiv) | A slight excess ensures complete consumption of the limiting reagent. |

Step-by-Step Protocol (Mono-arylation at C3):

-

To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

-

Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[15]

-

Add the degassed 1,4-dioxane and water solvent mixture via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using both palladium and copper catalysts.[16][17]

Table 2: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Rationale |

| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A classic, robust catalyst for Sonogashira reactions. |

| Cu Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[16] |

| Base | Triethylamine (Et₃N) or DIPEA | Acts as both a base to deprotonate the alkyne and as a solvent. |

| Solvent | THF or DMF (anhydrous) | Polar aprotic solvents that are suitable for the reaction. |

| Temperature | Room Temp to 60 °C | The reaction is often feasible at or near room temperature. |

| Coupling Partner | Terminal Alkyne (1.2 equiv) | A slight excess is used to drive the reaction to completion. |

Step-by-Step Protocol (Mono-alkynylation at C3):

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.02 equiv).[18]

-

Add anhydrous THF, followed by degassed triethylamine (3.0 equiv).

-

Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

-

Stir the reaction at room temperature or gently heat to 50 °C.

-

Monitor the reaction's progress by TLC or GC-MS.

-

Upon completion (typically 2-8 hours), filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines from aryl halides and primary or secondary amines.[19][20][21]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Pd Pre-catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common Pd(II) and Pd(0) sources that form the active catalyst in situ. |

| Ligand | BINAP or XPhos (2-4 mol%) | Bidentate or bulky monodentate ligands are essential for stabilizing intermediates and promoting reductive elimination.[19][22] |

| Base | NaOtBu or Cs₂CO₃ (1.5-2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[23] |

| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents are standard; high boiling points allow for elevated reaction temperatures. |

| Temperature | 100-110 °C | Higher temperatures are often necessary to drive the C-N coupling to completion. |

| Coupling Partner | Amine (1.2 equiv) | A slight excess of the amine is typically used. |

Step-by-Step Protocol (Mono-amination at C3):

-

In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.[18]

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous, deoxygenated toluene via syringe.

-

Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction to room temperature.

-

Carefully quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product via column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reactivity | - Inactive catalyst/precatalyst.- Insufficiently inert atmosphere (oxygen poisoning).- Poor quality reagents or solvent. | - Use a fresh bottle of catalyst/ligand.- Ensure thorough degassing of solvent and proper inert gas technique.[15]- Use anhydrous solvents and pure reagents. |

| Protodehalogenation | The C-Br bond is replaced by C-H. Caused by sources of hydride (e.g., certain bases, protic solvents). | - Switch to a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[13]- Ensure the use of anhydrous aprotic solvents; avoid alcohols.[13] |

| Homocoupling of Partner | The boronic acid (Suzuki) or alkyne (Sonogashira) couples with itself. | - Lower the catalyst loading.- Ensure a strictly oxygen-free environment, as oxygen can promote homocoupling.- For Sonogashira, consider a copper-free protocol if Glaser coupling is problematic. |

| Catalyst Decomposition | Formation of palladium black. | - Use more robust ligands (e.g., biarylphosphines) to stabilize the catalyst.[13]- Ensure the reaction is properly degassed to remove oxygen.[13]- Avoid excessively high temperatures. |

References

- The Role of Phosphine Ligands in Palladium Catalysis. Vertex AI Search Grounding API.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.

- Palladium-catalyzed cross-coupling reactions. Fiveable.

- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central (PMC)

- Palladium catalyzed couplings. Chemistry LibreTexts.

- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PubMed Central (PMC)

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.

- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.

- Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science.

- Buchwald–Hartwig amin

- Suzuki reaction. Wikipedia.

- Sonogashira coupling. Wikipedia.

- Heck reaction. Wikipedia.

- Buchwald-Hartwig Amin

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Heck Reaction. Organic Chemistry Portal.

- Suzuki Coupling. Organic Chemistry Portal.

- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. BenchChem.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.

- Sonogashira Coupling. Organic Chemistry Portal.

- The Ultimate Guide to Buchwald-Hartwig Amin

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.

- 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7. Ossila.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline. BenchChem.

- Suzuki cross-coupling reaction. YouTube.

- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Semantic Scholar.

- An efficient palladium catalyzed Mizoroki–Heck cross-coupling in w

- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.

- Sonogashira Coupling. Chemistry LibreTexts.

- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.

- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.

- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.

- Organic & Biomolecular Chemistry. RSC Publishing.

- Applications of 3,5-Dichloro-2,4,6-trifluorobenzoic Acid in Synthesis. BenchChem.

- What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?. Guidechem.

- A Comparative Performance Analysis of 2,6-Dichloro-3-fluorobenzoic Acid in Key Organic Transform

- 3,6-Dichloro-2-fluorobenzoic acid | 916420-62-7. Biosynth.

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nobelprize.org [nobelprize.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. theses.enscm.fr [theses.enscm.fr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3,6-Dibromo-2-fluorobenzoic Acid

Introduction: The Strategic Value of Substituted Biaryls and the Unique Potential of 3,6-Dibromo-2-fluorobenzoic Acid

Biaryl scaffolds are a cornerstone of modern medicinal chemistry, appearing in a significant percentage of pharmaceuticals.[1] Their prevalence is due to the unique structural and electronic properties they impart, offering a rigid framework for orienting functional groups to interact with biological targets such as enzymes and receptors.[2][3] The ability to construct complex biaryl structures via cross-coupling reactions has revolutionized drug discovery, enabling the synthesis of a vast array of biologically active molecules.[3][4] Among the myriad of synthetic methods, the Suzuki-Miyaura cross-coupling reaction is preeminent due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[5][6][7]

This application note focuses on the utility of a highly functionalized and versatile building block: This compound . This molecule offers a unique platform for the synthesis of polysubstituted biaryl compounds through strategic and regioselective cross-coupling reactions. The presence of two distinct bromine atoms, a fluorine atom, and a carboxylic acid group allows for a stepwise and controlled functionalization, leading to complex molecular architectures that would be challenging to access through other means. The strategic placement of the fluorine atom and the carboxylic acid group can also be leveraged to influence the electronic properties and binding interactions of the final compounds.

This guide provides a comprehensive overview, from the underlying principles to detailed, actionable protocols for the synthesis of mono- and di-arylated biaryl compounds derived from this compound.

Core Concepts: Regioselectivity in the Suzuki-Miyaura Coupling of Polyhalogenated Arenes

The successful synthesis of complex biaryls from polyhalogenated precursors hinges on the ability to control the regioselectivity of the cross-coupling reaction. In the case of this compound, the two bromine atoms are in non-equivalent chemical environments. The reactivity of each C-Br bond towards the palladium catalyst is influenced by both steric and electronic factors.

-

Electronic Effects: The fluorine atom and the carboxylic acid group are both electron-withdrawing, which can influence the electron density at the adjacent carbon atoms and affect the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst.

-

Steric Hindrance: The substituents flanking each bromine atom create different steric environments. The bromine at the 6-position is ortho to the carboxylic acid group, while the bromine at the 3-position is meta to it. This difference in steric bulk can be exploited to achieve selective coupling.

-

Directing Group Effects: The carboxylic acid group can act as a directing group, coordinating to the palladium catalyst and favoring the reaction at the ortho position (C6-Br).

By carefully selecting the catalyst, ligands, base, and reaction temperature, it is possible to favor the coupling at one bromine atom over the other, enabling a stepwise approach to the synthesis of unsymmetrical biaryls.

Experimental Workflow Overview

The synthesis of biaryl compounds from this compound can be conceptualized as a two-stage process: a regioselective mono-arylation followed by a second, potentially more forcing, cross-coupling reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of 3-pyridyl biaryl systems via palladium-catalyzed Suzuki cross-couplings of aryl halides with 3-pyridylboroxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocols for the Strategic Incorporation of 3,6-Dibromo-2-fluorobenzoic Acid in Solid-Phase Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides detailed protocols and expert insights for the utilization of 3,6-Dibromo-2-fluorobenzoic acid in solid-phase synthesis (SPS). This versatile building block serves as a powerful tool in combinatorial chemistry and drug discovery, offering a unique combination of functionalities: a carboxylic acid for scaffold attachment, two bromine atoms for subsequent diversification via cross-coupling reactions, and a fluorine atom for modulating pharmacokinetic properties. We present step-by-step methodologies for resin loading, amide bond formation, and final cleavage, emphasizing the chemical rationale behind each procedural choice to ensure robust and reproducible outcomes.

Introduction: The Strategic Advantage of this compound

In the landscape of modern medicinal chemistry, the strategic placement of halogen atoms can profoundly influence a molecule's biological activity and metabolic profile. Fluorine, in particular, is widely employed to enhance properties such as metabolic stability, membrane permeability, and binding affinity[1]. The judicious introduction of fluorine can alter pKa, influence molecular conformation, and block sites of oxidative metabolism[2].

This compound (CAS 1214352-42-7) capitalizes on these advantages while providing additional synthetic handles. Its structure is primed for solid-phase synthesis, a cornerstone technology for the rapid generation of chemical libraries[][4]. The carboxylic acid enables covalent attachment to a variety of resin supports, while the two bromine atoms act as latent reactive sites for post-synthesis modifications. This tri-functional nature makes it an exemplary building block for creating diverse molecular architectures aimed at complex biological targets.

Physicochemical Properties & Structure

A thorough understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Reference |

| CAS Number | 1214352-42-7 | [5][6][7] |

| Molecular Formula | C₇H₃Br₂FO₂ | [7] |

| Molecular Weight | 297.90 g/mol | [7] |

| Appearance | Solid | [6] |

| Purity | ≥95% (typical) | [7] |

| Hazard Statements | H302, H315, H319, H335 | [7] |

Figure 1. Structure of this compound

Protocol I: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin

The initial step in solid-phase synthesis is the covalent attachment of the first building block to an insoluble support. For carboxylic acids, the 2-Chlorotrityl Chloride (2-CTC) resin is an excellent choice due to its high acid sensitivity, which allows for the release of the final product under mild conditions, preserving acid-labile functional groups[4].

Rationale: The 2-CTC linker reacts with the carboxylic acid in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The base facilitates the formation of a carboxylate anion, which then displaces the chloride on the trityl group to form a sterically hindered ester bond. This bond is highly susceptible to cleavage by mild acids.

Figure 4. General Workflow for TFA-Mediated Cleavage

Step-by-Step Methodology:

-

Resin Preparation: Place the dried peptidyl-resin in a reaction vessel.

-

Cleavage: Prepare a cleavage cocktail. A standard robust cocktail is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) . Add the cocktail to the resin (~10 mL/g).

-

Safety Note: TFA is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE).

-

-

Reaction: Agitate the slurry at room temperature for 2-3 hours.

-

Isolation: Filter the resin through a fritted funnel, collecting the TFA filtrate into a centrifuge tube. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitation: Add the TFA filtrate dropwise to a large volume (10x) of ice-cold diethyl ether. A white precipitate should form.

-

Collection: Cool the suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the crude product pellet with cold ether (2x).

-

Drying and Purification: Dry the crude product under a stream of nitrogen or in a vacuum desiccator. The final compound can be purified by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 3-Bromo-2-Fluorobenzoic Acid Inform

- 3,5-Dibromo-2-fluorobenzoic acid. Echemi.

- This compound Safety D

- Solid-phase methodology for synthesis of O-alkylated aromatic oligoamide inhibitors of α-helix-mediated protein-protein interactions. PubMed.

- Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. MDPI.

- Solid Phase Chemical Synthesis. BOC Sciences.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. NIH.

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.

- The role of fluorine in medicinal chemistry. PubMed.

- Significance of Fluorine in Medicinal Chemistry: A Review.

- This compound CAS No .: 1214352-42-7. Alfa Chemical.

- Amide bond formation using amino acid fluorides.

- Synthesis and antimicrobial activity of fluorobenzoic acid amides.

- This compound. AiFChem.

- Solid phase synthesis of acylated peptides.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Scilit.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. echemi.com [echemi.com]

- 6. Cina this compound CAS No: 1214352-42-7 Produsen - Sampel Gratis - Alfa Chemical [id.alfachemar.com]

- 7. 1214352-42-7 | this compound - AiFChem [aifchem.com]

Troubleshooting & Optimization

Technical Support Center: Efficient Coupling with 3,6-Dibromo-2-fluorobenzoic Acid

Welcome to the technical support center for catalyst selection and reaction optimization for cross-coupling reactions involving 3,6-Dibromo-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this sterically hindered and electronically challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: Navigating the Challenges of a Trifunctional Substrate

This compound is a valuable building block, but its trifunctional nature presents a unique set of challenges for cross-coupling reactions. The presence of two bromine atoms, a fluorine atom ortho to the carboxylic acid, and the carboxylic acid itself necessitates careful consideration of catalyst, ligand, base, and reaction conditions to achieve high efficiency and selectivity. The steric hindrance from the ortho-fluoro and ortho-bromo substituents can impede catalyst coordination and oxidative addition. Furthermore, the carboxylic acid can interact with the catalyst or base, leading to potential side reactions like decarboxylation.[1][2][3][4][5] This guide will address these specific issues head-on, providing practical solutions grounded in mechanistic principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to resolve them.

Issue 1: Low or No Conversion to the Desired Product

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing little to no product formation. What are the likely causes and how can I fix it?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate is often multifactorial, stemming from its inherent steric and electronic properties. Here’s a systematic approach to troubleshooting:

-

Catalyst and Ligand Selection: The primary reason for low reactivity is often an inappropriate catalyst system. The steric bulk around the bromine atoms requires a catalyst that is both highly active and can accommodate hindered substrates.[6][7][8]

-

Expert Recommendation: Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or other dialkylbiaryl phosphines are designed to promote the coupling of sterically demanding aryl chlorides and bromides.[6][7] These ligands stabilize the monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination with hindered substrates.[7] N-heterocyclic carbene (NHC) ligands, such as IPr, can also be highly effective.[9][10]

-

-

Base Selection: The choice of base is critical when a carboxylic acid is present. Strong bases can deprotonate the carboxylic acid, and the resulting carboxylate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5]

-

Expert Recommendation: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[11] In some cases, fluoride bases like cesium fluoride (CsF) can be effective, particularly as they can also activate the boronic acid.[12][13] You will likely need to use more than two equivalents of base to neutralize both the boronic acid byproducts and the benzoic acid itself.

-

-

Reaction Temperature: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier, especially with a hindered substrate.

-

Expert Recommendation: Gradually increase the reaction temperature. While room temperature couplings are possible for some substrates with highly active catalysts, this compound will likely require heating. A temperature range of 80-110 °C is a good starting point for solvents like dioxane or toluene.[6]

-

-

Degassing: Incomplete removal of oxygen can lead to catalyst decomposition and phosphine ligand oxidation, reducing the concentration of the active catalyst.

-

Expert Recommendation: Ensure thorough degassing of your reaction mixture. A minimum of three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen) is recommended.

-

Q2: I'm attempting a Sonogashira coupling, but I'm observing significant homocoupling of my alkyne (Glaser coupling) and low yield of the desired product. What should I do?

A2: Sonogashira couplings are sensitive to reaction conditions, and the presence of a copper co-catalyst can promote alkyne homocoupling.[14][15]

-

Copper-Free Conditions: The most direct way to minimize Glaser coupling is to switch to a copper-free Sonogashira protocol. Several modern methods utilize palladium catalysts with specific ligands that are efficient enough to not require a copper co-catalyst.[16]

-

Expert Recommendation: Employ a catalyst system such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a suitable phosphine ligand in the absence of a copper salt. The choice of amine base (e.g., triethylamine, diisopropylamine) is also crucial in these systems.[15]

-

-

Amine Base: The amine base plays a critical role in the Sonogashira reaction.

-

Expert Recommendation: Ensure your amine base is of high purity and free of moisture. If using a standard Sonogashira protocol, consider using a bulkier amine to potentially disfavor the copper-mediated homocoupling.

-

-

Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.

-

Expert Recommendation: Add the terminal alkyne slowly to the reaction mixture over a period of several hours using a syringe pump.

-

Issue 2: Undesired Side Reactions

Q3: I'm observing a significant amount of debromination (hydrodehalogenation) of my starting material. How can I prevent this?

A3: Debromination is a common side reaction in palladium-catalyzed couplings, especially with electron-rich phosphine ligands and certain bases. It can occur through various pathways, including a β-hydride elimination from a palladium-hydride species.[17]

-

Ligand Choice: While bulky, electron-rich ligands are excellent for promoting coupling, some can also be more prone to generating palladium-hydride species that lead to dehalogenation.

-

Expert Recommendation: If debromination is severe, consider screening a few different bulky phosphine ligands. Sometimes a subtle change in the ligand structure can significantly impact the selectivity.

-

-

Base and Solvent: The choice of base and the presence of water or other protic sources can contribute to the formation of palladium hydrides.

-

Expert Recommendation: Ensure your solvent and base are anhydrous. If using a biphasic system with water, minimizing the amount of water may help. Using an aprotic organic base might also be beneficial.

-

Q4: My reaction is resulting in decarboxylation of the benzoic acid. What conditions favor this side reaction, and how can I avoid it?

A4: Decarboxylation of benzoic acids can occur under thermal conditions, often facilitated by transition metal catalysts and certain salts.[1][2][4][18]

-

Reaction Temperature: High reaction temperatures are a primary driver of decarboxylation.

-

Expert Recommendation: Try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. This may require using a more active catalyst system to allow for lower temperatures.

-

-

Catalyst System: Some palladium and copper systems are known to promote decarboxylative couplings.[4][18]

-

Expert Recommendation: If decarboxylation is a major issue, avoid catalyst systems known to be effective for decarboxylative cross-coupling, such as those employing silver or copper salts as oxidants or promoters.[1][18] Stick to well-established Suzuki, Heck, or Sonogashira conditions that do not involve these additives.

-

Frequently Asked Questions (FAQs)

Q5: Which bromine atom on this compound is more reactive, and can I achieve selective monocoupling?

A5: The bromine at the 6-position is generally more reactive in palladium-catalyzed cross-coupling reactions. This is due to the steric hindrance imposed by the ortho-fluoro and ortho-carboxylic acid groups on the bromine at the 3-position. This steric congestion makes oxidative addition of the palladium catalyst to the C-Br bond at the 3-position more difficult.

Achieving selective monocoupling at the 6-position is highly feasible.[19]

-

Expert Recommendation: To favor monocoupling, use a 1:1 stoichiometry of your coupling partner to the this compound. Running the reaction at a lower temperature and for a shorter duration can also enhance selectivity. Careful monitoring of the reaction by TLC or LC-MS will be crucial to stop the reaction once the desired monocoupled product is formed and before significant dicoupling occurs.

Q6: Should I protect the carboxylic acid group before performing the cross-coupling reaction?

A6: Protecting the carboxylic acid, for example as a methyl or ethyl ester, can simplify the reaction and is often a good strategy.[5]

-

Advantages of Protection:

-

Eliminates potential catalyst inhibition by the carboxylate.[5]

-

Improves the solubility of the substrate in common organic solvents.

-

Avoids the need for excess base to neutralize the acidic proton.

-

-

Disadvantages of Protection:

-

Adds two steps to your synthetic sequence (protection and deprotection).

-

-

Expert Recommendation: If you are struggling with low yields or complex reaction mixtures with the free acid, protecting it as an ester is a highly recommended troubleshooting step.

Q7: What is the role of the ortho-fluorine atom in these coupling reactions?

A7: The ortho-fluorine atom has several effects:

-

Steric Hindrance: As mentioned, it contributes to the steric bulk around the 3-position, influencing the site-selectivity of the coupling.[19]

-

Electronic Effects: Fluorine is a strongly electron-withdrawing atom, which can influence the electronics of the aromatic ring and the reactivity of the C-Br bonds.[20][21]

-

Potential for C-F Activation: While C-Br bonds are significantly more reactive towards oxidative addition than C-F bonds, under certain conditions, particularly with highly active catalysts or at high temperatures, C-F bond activation could become a competing pathway, though it is less likely in this context.[20]

Data and Protocols

Data Presentation: Catalyst Performance in a Hindered Suzuki-Miyaura Coupling

The choice of ligand is paramount for achieving high yields in the coupling of sterically hindered substrates like this compound. The following table summarizes representative data for the monocoupling of a sterically hindered aryl bromide.

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | >90 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| (IPr)Pd(allyl)Cl | - | NaOtBu | Dioxane | 80 | >90 |

This data is illustrative and based on trends reported for sterically hindered couplings. Actual results will vary based on the specific coupling partner and exact conditions.[6][7][10]

Experimental Protocols

Protocol 1: General Procedure for Selective Monocoupling (Suzuki-Miyaura)

-

To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

-

Add a base (e.g., K₂CO₃, 3.0 equiv).

-

Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

-

Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water.

-

Acidify the aqueous layer with 1M HCl to protonate the product and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).

-

Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

-

Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 4.0 equiv).

-

Add the terminal alkyne (1.2 equiv) via syringe.

-

Heat the reaction to 60-80 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

-

Cool the reaction, filter off any salts, and concentrate the filtrate.

-

Purify the residue by column chromatography.

Visualizations

Troubleshooting Workflow for Low Conversion

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

Validation & Comparative

comparison of synthetic routes to 3,6-Dibromo-2-fluorobenzoic acid

An In-Depth Comparative Guide to the Synthetic Routes of 3,6-Dibromo-2-fluorobenzoic Acid

For researchers and professionals in drug development and materials science, the synthesis of polysubstituted aromatic compounds is a cornerstone of innovation. This compound is a valuable building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a detailed comparison of two plausible synthetic routes to this target molecule, offering insights into the strategic choices behind each pathway and providing supporting experimental frameworks based on established chemical literature.

Route 1: Synthesis via Directed Ortho-Metalation

This route leverages the directing effect of the fluorine atom to achieve regioselective lithiation and subsequent carboxylation of a commercially available starting material, 1,4-dibromo-2-fluorobenzene. This approach is elegant in its directness and has the potential for high efficiency.

The fluorine atom acts as a moderate directing metalation group (DMG), guiding the deprotonation to the adjacent C3 position.[1][2][3] The resulting aryllithium intermediate is then trapped with carbon dioxide to introduce the carboxylic acid functionality.

Experimental Protocol: Directed Ortho-Metalation

Step 1: Ortho-Lithiation and Carboxylation of 1,4-Dibromo-2-fluorobenzene

-

To a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes). Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.[4][5]

-

In a separate flask, dissolve 1,4-dibromo-2-fluorobenzene (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 1,4-dibromo-2-fluorobenzene to the LDA solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature to ensure complete formation of the aryllithium intermediate.

-

Quench the reaction by pouring the mixture over an excess of crushed dry ice (solid carbon dioxide).

-

Allow the mixture to warm to room temperature.

-

Add water to the reaction mixture and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2 with 1N hydrochloric acid.

-

The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualization of Route 1

Caption: Workflow for the synthesis of this compound via directed ortho-metalation.

Route 2: Multi-Step Synthesis via Bromination and Sandmeyer Reaction